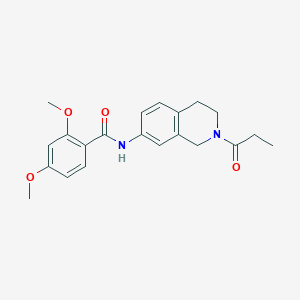

2,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

2,4-dimethoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-4-20(24)23-10-9-14-5-6-16(11-15(14)13-23)22-21(25)18-8-7-17(26-2)12-19(18)27-3/h5-8,11-12H,4,9-10,13H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQWPEFRAWHWKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, including the formation of the tetrahydroisoquinoline ring and subsequent acylation and amidation reactions. One common approach is to start with the appropriate isoquinoline derivative, followed by selective functionalization to introduce the propanoyl and dimethoxybenzamide groups. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient production. Techniques like continuous flow synthesis and automated reactors can be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace certain functional groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are utilized under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic uses, such as in the development of novel drug compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The following compounds share structural similarities with the target molecule, differing in substituent groups, core ring systems, or functional modifications.

Core Scaffold Variations

- Tetrahydroisoquinoline vs. Tetrahydroquinoline: The target compound’s tetrahydroisoquinoline core (nitrogen at position 2) contrasts with tetrahydroquinoline derivatives (nitrogen at position 1), as seen in 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide ().

Substituent Modifications

Acyl Group Modifications:

- 2-Propanoyl (Target) vs. 2-Methylpropanoyl: The compound 2,3-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (G511-0318, ) features a branched 2-methylpropanoyl group, increasing steric bulk compared to the linear propanoyl group in the target compound. This may reduce conformational flexibility but enhance hydrophobic interactions .

- Cyclopropanecarbonyl: N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide (CAS 955643-79-5, ) incorporates a cyclopropane ring, introducing strain and rigidity. This modification could improve metabolic stability by resisting oxidative degradation .

- Sulfonyl Groups: Compounds like N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide (CAS 1396630-26-4, ) replace the acyl group with a sulfonyl moiety, enhancing polarity and hydrogen-bonding capacity. This substitution may improve solubility but reduce membrane permeability .

Benzamide Substituent Variations:

- 2,4-Dimethoxy (Target) vs.

- Halogen and Trifluoromethyl Groups: 4-Chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 955709-68-9, ) substitutes methoxy with a chloro group, introducing electron-withdrawing effects. Similarly, 4-(trifluoromethyl) () or 4-(trifluoromethoxy) () groups enhance electronegativity, improving interactions with hydrophobic pockets or π-stacking .

- Heterocyclic Acyl Groups: N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide (CAS 955666-18-9, ) incorporates a furan ring, enabling aromatic stacking and hydrogen bonding via the oxygen atom. The trimethoxy benzamide further increases electron density .

Data Table: Structural and Molecular Comparison

Implications of Structural Differences

- Bioactivity : Electron-withdrawing groups (e.g., Cl, CF3) may enhance binding to targets requiring strong dipole interactions, while methoxy groups favor interactions with hydrophilic residues .

- Pharmacokinetics : Sulfonyl and trifluoromethoxy groups () improve solubility but may reduce blood-brain barrier penetration. Cyclopropane () and furan () groups could enhance metabolic stability .

- Synthetic Accessibility: Branched acyl groups () and sulfonyl moieties () may require more complex synthetic routes compared to linear propanoyl derivatives .

Biological Activity

2,4-Dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : Tetrahydroisoquinoline

- Functional Groups :

- Two methoxy groups at the 2 and 4 positions

- A propanoyl group attached to the nitrogen atom

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may influence several pathways:

- Receptor Modulation : The compound may act as an antagonist or modulator for specific neurotransmitter receptors, particularly in the central nervous system (CNS).

- Enzymatic Inhibition : It has been suggested that the compound could inhibit certain enzymes involved in metabolic pathways, impacting drug metabolism and efficacy.

- Antioxidant Activity : Preliminary studies indicate potential antioxidant properties, which may contribute to neuroprotective effects.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antidepressant-like Effects : Animal studies have shown that this compound exhibits antidepressant-like behaviors in rodent models. The mechanism is thought to involve modulation of serotonergic and dopaminergic systems.

- Neuroprotective Properties : Evidence suggests that it may protect neuronal cells from oxidative stress and apoptosis, potentially useful in neurodegenerative diseases.

Data Tables

Case Studies

Several studies have investigated the biological activity of similar compounds within the tetrahydroisoquinoline class:

-

Case Study on Neuroprotection :

- A study demonstrated that compounds structurally related to this compound showed significant neuroprotective effects against glutamate-induced toxicity in cultured neurons. The proposed mechanism involved the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS) production.

-

Clinical Implications :

- In a clinical trial setting, derivatives of tetrahydroisoquinoline were evaluated for their efficacy in treating mood disorders. The results suggested a favorable safety profile and promising therapeutic effects comparable to standard antidepressants.

Research Findings

Recent investigations have focused on the synthesis and biological evaluation of related compounds. For instance:

- A series of tetrahydroisoquinoline derivatives were synthesized and screened for their ability to modulate neurotransmitter systems. Notably, some compounds exhibited selective binding affinities towards serotonin receptors.

Q & A

Q. What are the recommended synthetic routes for 2,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide?

The compound can be synthesized via condensation reactions between 2,4-dimethoxybenzoic acid derivatives and substituted tetrahydroisoquinoline amines. For example, amide bond formation using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents (e.g., dichloromethane) is effective. Post-reaction purification via silica gel chromatography or recrystallization is critical to isolate the target compound .

Q. How can X-ray crystallography be utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction using programs like SHELX (for structure refinement) and ORTEP-3 (for graphical representation) provides atomic-level resolution. Key steps include crystal growth via slow evaporation, data collection with Cu-Kα radiation, and refinement of thermal parameters and occupancy factors to resolve disorder. SHELXL’s robust algorithms are particularly suited for small-molecule refinement .

Q. What analytical techniques are essential for characterizing its physicochemical properties?

- NMR spectroscopy : and NMR (e.g., in CDCl or DMSO-d) confirm substituent positions and stereochemistry.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition profiles. Polymorphism screening via differential scanning calorimetry (DSC) is also recommended, as benzamide derivatives often exhibit multiple crystalline forms .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents on the tetrahydroisoquinoline core?

Steric hindrance from substituents (e.g., 3,4-dimethoxyphenyl groups) can reduce reaction efficiency. Strategies include:

- Using coupling reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) to enhance amidation kinetics.

- Employing microwave-assisted synthesis to reduce reaction times and improve regioselectivity.

- Optimizing solvent polarity (e.g., DMF for polar intermediates) to stabilize transition states .

Q. How should researchers address discrepancies in spectral data during structural validation?

Contradictions between experimental NMR shifts and computational predictions (e.g., DFT calculations) may arise from solvent effects, dynamic exchange processes, or crystallographic disorder. Mitigation steps:

- Re-measure NMR at variable temperatures to detect dynamic effects.

- Compare experimental data with structurally analogous compounds (e.g., 2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine derivatives) to identify systematic deviations .

Q. What methodologies are suitable for evaluating the compound’s stability under physiological conditions?

- Hydrolytic stability : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via HPLC.

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track decomposition products using LC-MS.

- Kinetic studies : Derive rate constants for degradation pathways (e.g., acid-catalyzed hydrolysis of amide bonds) .

Q. How can researchers investigate its potential as a kinase inhibitor or receptor antagonist?

- In vitro assays : Screen against kinase panels (e.g., CHK1 or BRD4) using fluorescence polarization or ATPase activity assays.

- Docking studies : Model interactions with target receptors (e.g., orexin-1) using software like AutoDock Vina to prioritize derivatives for synthesis.

- Structure-activity relationship (SAR) : Modify substituents on the benzamide or tetrahydroisoquinoline moieties to correlate changes with IC values .

Q. What strategies are effective for resolving polymorphic forms and assessing their bioactivity?

Polymorphs (e.g., orthorhombic vs. monoclinic) can be isolated via solvent-mediated crystallization (e.g., using ethanol/water mixtures). Characterize forms via:

- PXRD (powder X-ray diffraction) to distinguish crystal packing.

- Dissolution rate studies to compare bioavailability.

- Cell-based assays to evaluate potency differences (e.g., IC shifts in kinase inhibition) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.